molecular formula C23H15N3O2 B2371310 (Z)-2-((4-cyanophenyl)imino)-N-phenyl-2H-chromene-3-carboxamide CAS No. 313954-18-6

(Z)-2-((4-cyanophenyl)imino)-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B2371310
CAS RN: 313954-18-6
M. Wt: 365.392
InChI Key: IUSGFFKWGLESPL-RWEWTDSWSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of aroyl isocyanate and 4-aminobenzonitrile . A practical synthesis method for one key intermediate of ETV, a drug used for individuals infected with HIV-1, has been developed using a microwave-promoted amination . Cyanoacetohydrazides have also been used as precursors in reactions leading to the construction of heterocycles .


Chemical Reactions Analysis

The chemical reactivity of similar compounds involves various reactions. For instance, imines can be hydrolyzed back to aldehydes (or ketones) and an amine when treated with water . Cyanoacetohydrazides can act as both an N- and C-nucleophile, undergoing reactions with various reactants to synthesize a variety of polyfunctional heterocyclic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Chromene Derivatives

A notable application involves the synthesis of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives through an efficient one-pot domino synthesis, highlighting the compound's role in generating structurally complex and biologically relevant molecules with up to 92% yields. This method also employs multicomponent reactions, demonstrating the compound's versatility in organic synthesis (Gyuris et al., 2011).

Eco-friendly Synthetic Approaches

The compound is also central to developing eco-friendly synthetic methods. For instance, new 2-imino-2H-chromene-3-carboxamides were synthesized in excellent yield using a green chemistry approach, emphasizing the environmental benefits of these methods (Proença & Costa, 2008).

Biological Applications

Antimicrobial Activity

Research on N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides has uncovered their antimicrobial properties, with certain derivatives showing effectiveness against microbes. This suggests potential applications in developing new antimicrobial agents (Ukhov et al., 2021).

Anticancer Potential

Synthesis and evaluation of 2-imino-2H-chromene-3(N-aryl)carboxamides have shown cytotoxic activities against human cancer cell lines, indicating their potential as anticancer agents. The structural modification of these compounds could lead to the development of novel cancer therapies (Gill, Kumari, & Bariwal, 2016).

Material Science Applications

Polymer Synthesis

The compound's derivatives have been explored in the synthesis of poly(phthalazinone ether amide)s with terminal cyano groups, highlighting their application in creating processable and heat-resistant polymeric materials. This work underscores the importance of such compounds in developing advanced materials with specific properties (Yu et al., 2009).

properties

IUPAC Name

2-(4-cyanophenyl)imino-N-phenylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2/c24-15-16-10-12-19(13-11-16)26-23-20(14-17-6-4-5-9-21(17)28-23)22(27)25-18-7-2-1-3-8-18/h1-14H,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSGFFKWGLESPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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